1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)11-3-1-9(2-4-11)12(19)18-7-5-10(6-8-18)13(20)21/h1-4,10H,5-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBUWDESLAMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856215-36-6 | |
| Record name | 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes nucleophilic acyl substitution to form amides, a key reaction for drug derivatization. This process typically employs coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride):
-
Reagents : HATU (1.2 equiv), EDC·HCl (1.2 equiv), TEA (0.42 equiv), THF/MeOH
-
Conditions : Room temperature, 12 hours
-
Product : Piperidine-4-carboxamide derivatives (e.g., N-[3-(2,2,2-Trifluoroethylcarbamoyl)-4-methylphenyl]-1-[3-(trifluoromethoxy)phenylmethanone]piperidine-4-carboxamide)
-
Yield : 45–85%
| Coupling Agent | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| HATU/EDC·HCl | THF/MeOH | 12 h | 45–85 |
The trifluoromethyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attack by amines.
Esterification
The carboxylic acid can be esterified under acidic or coupling conditions. While direct esterification is less commonly reported for this compound, hydrolysis of its esters is well-documented:
Hydrolysis of Ester Precursor ( ):
-
Reagents : NaOH (2.47 mmol), H₂O/MeOH
-
Conditions : Room temperature, 6 hours
-
Product : 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (from methyl ester)
-
Yield : 75%
Reduction of Functional Groups
While direct reduction of the carboxylic acid is not explicitly reported, related piperidine derivatives undergo LiAlH₄-mediated reductions (). Potential pathways include:
-
Carboxylic Acid → Alcohol : Requires strong reducing agents (e.g., LiAlH₄) but may compete with side reactions at the benzoyl or piperidine groups.
Salt Formation
The carboxylic acid forms salts with bases, improving solubility for pharmacological applications:
-
Example : Reaction with NaOH yields sodium 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylate ( ).
Reactivity of the Piperidine Ring
The piperidine nitrogen can participate in alkylation or acylation, though steric hindrance from the benzoyl group may limit reactivity.
Role of the Trifluoromethyl Group
The -CF₃ moiety:
-
Enhances metabolic stability by resisting oxidative degradation ( ).
-
Directs electrophilic substitution reactions para to itself due to its electron-withdrawing nature.
Mechanistic Insights
-
Amide Formation : Activation of the carboxylic acid by HATU/EDC·HCl generates an O-acylisourea intermediate, which reacts with amines to form amides ( ).
-
Hydrolysis : Base-mediated cleavage of the ester’s carbonyl-oxygen bond releases the carboxylic acid ( ).
This compound’s multifunctional architecture enables versatile chemistry, making it valuable for developing bioactive molecules. Further studies on its reduction and decarboxylation pathways are warranted.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid exhibit potential as anticancer agents. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. For instance, modifications of piperidine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its antitumor activity.
Neurological Disorders
The piperidine moiety is often associated with neuroactive properties. Research has indicated that derivatives of piperidine can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The structure of this compound may provide a scaffold for developing selective modulators of neurotransmitter receptors.
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, including thermal stability and hydrophobicity. This compound can serve as a building block for synthesizing fluorinated polymers, which are valuable in applications requiring chemical resistance and durability.
Coatings and Adhesives
Due to its unique chemical properties, this compound can be utilized in formulating advanced coatings and adhesives. The presence of the trifluoromethyl group enhances the adhesion properties and resistance to solvents, making it suitable for industrial applications.
Chromatographic Applications
The compound's distinct chemical structure allows it to be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method development in analytical laboratories.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid are compared below with analogous piperidine-4-carboxylic acid derivatives.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Electron-Withdrawing Groups :
- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to the chlorine in or the methyl in . This enhances metabolic stability and resistance to oxidative degradation .
- Compounds with sulfonyl () or oxadiazole () groups exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the benzoyl group in the target compound .
Aromatic vs.
In contrast, Compound 28d () is optimized for use as an S1P1 PET tracer, highlighting how minor structural changes (e.g., oxadiazole addition) redirect applications toward imaging .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (CAS: 856215-36-6) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14F3NO3
- Molecular Weight : 301.27 g/mol
- IUPAC Name : 1-(4-(trifluoromethyl)benzoyl)piperidine-4-carboxylic acid
- CAS Number : 856215-36-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects.
Antiproliferative Effects
Recent studies have indicated that derivatives of benzoylpiperidine, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, the compound showed IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 31.5 |
| OVCAR-3 | 43.9 |
Inhibition of MAGL
The compound acts as a reversible inhibitor of MAGL, with competitive inhibition characteristics. In vitro studies demonstrated that it can effectively inhibit MAGL activity, leading to enhanced endocannabinoid signaling . The binding mode analysis revealed that the trifluoromethyl group enhances the lipophilicity and binding affinity within the active site of MAGL.
Case Studies
- Study on Cancer Cell Lines : A detailed study evaluated the antiproliferative effects of several benzoylpiperidine derivatives, including this compound. The results highlighted its selective action against cancer cells over non-cancerous human mesenchymal stem cells (hMSC), indicating potential therapeutic applications in oncology .
- Structure-Based Drug Design : In another research effort, structure-based drug design strategies were employed to optimize the interactions of piperidine derivatives with MAGL. The findings suggested that modifications to the benzoyl moiety could significantly enhance inhibitory potency, leading to compounds with IC50 values in the low nanomolar range .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
Advanced: What strategies address poor solubility in aqueous buffers during formulation?
Methodological Answer:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilization .
- Salt formation : Synthesize hydrochloride salts (improves solubility by 3–5× in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Advanced: How should researchers resolve contradictions in spectroscopic or elemental analysis data?
Q. Case Example :
- Observed vs. Calculated %C : A 0.05% deviation in elemental analysis may arise from residual solvents (e.g., EtOH). Confirm via TGA (weight loss at 100–150°C) .
- NMR Signal Splitting : Dynamic rotational isomerism in the piperidine ring may cause unexpected multiplicity. Use variable-temperature NMR to confirm .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritation risk) .
- First Aid : For accidental ingestion, administer activated charcoal (1 g/kg) and consult poison control .
- Storage : Keep desiccated at –20°C to prevent hydrolysis .
Advanced: How can computational modeling optimize derivative design?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
